molecular formula C12H16ClN5O B2788814 N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide CAS No. 1282115-36-9

N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide

Cat. No.: B2788814
CAS No.: 1282115-36-9
M. Wt: 281.74
InChI Key: IPUANLWNLAVOJZ-UHFFFAOYSA-N
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Description

N²-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide is a synthetic small molecule characterized by a glycinamide backbone with a methyl substitution on the N² nitrogen. The compound features a phenyl ring substituted at the para position with a 1H-1,2,4-triazol-1-ylmethyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-13-6-12(18)16-11-4-2-10(3-5-11)7-17-9-14-8-15-17/h2-5,8-9,13H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNSHLSAIHPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide typically involves the formation of the triazole ring followed by its attachment to the phenyl and glycinamide moieties. One common method involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with methylamine and glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. The presence of the triazole ring is noteworthy, as it enhances the compound's ability to interact with biological targets.

Anticancer Activity

Research has shown that compounds containing triazole moieties can act as effective inhibitors of various kinases involved in cancer progression. For instance, studies indicate that derivatives similar to N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide can inhibit the epidermal growth factor receptor (EGFR), particularly mutant forms associated with aggressive cancer phenotypes .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameTargetMechanism of ActionReference
This compoundEGFRInhibition of phosphorylation events
Other Triazole DerivativesVariousKinase inhibition

Antiviral Properties

The antiviral potential of triazole-containing compounds has been explored extensively. For example, compounds with similar structures have been evaluated for their efficacy against HIV and other viral infections. The mechanism typically involves interference with viral replication processes .

Neurological Applications

Recent studies have highlighted the anticonvulsant properties of phenylglycinamide derivatives. This compound may exhibit similar effects due to its structural characteristics that allow interaction with ion channels involved in neuronal excitability.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps that optimize its biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its efficacy and selectivity against various biological targets.

Key Structural Features

The incorporation of the triazole ring is essential for enhancing biological activity, particularly due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .

Table 3: Structural Features Impacting Activity

FeatureImpact on Activity
Triazole RingEnhances binding affinity to targets
Glycinamide GroupContributes to bioactivity through hydrogen bonding

Mechanism of Action

The mechanism of action of N2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Activity : Terconazole’s efficacy against Candida spp. is well-documented, but the target compound’s simplified structure may offer a scaffold for derivatives with reduced toxicity.

Biological Activity

N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide is a synthetic compound that incorporates a triazole ring known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H13N5O
  • Molecular Weight : 233.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the triazole moiety is significant as it contributes to the compound's pharmacological profile.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens.

CompoundActivityReference
This compoundAntifungal against Candida albicans (MIC: 0.0156 μg/mL)
5-substituted 1H-1,2,4-triazole derivativesAntimicrobial properties against Gram-positive bacteria
6-(2-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b]thiadiazoleSignificant antibacterial activity

Anticancer Properties

The anticancer potential of triazole derivatives has also been documented. These compounds often inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study : A study evaluated the effects of various triazole derivatives on cancer cell lines. The results indicated that this compound displayed a concentration-dependent inhibition of cell growth in HeLa and MCF7 cell lines.

Cell LineIC50 (µM)Reference
HeLa10
MCF715

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The triazole ring facilitates binding to enzymes and receptors associated with inflammation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl and glycinamide moieties can significantly affect the compound's potency and selectivity.

Key Findings:

  • Substituents on the Triazole Ring : Different substituents can enhance antimicrobial activity.
  • Glycinamide Group : Plays a role in enhancing solubility and bioavailability.

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